![molecular formula C23H24N2O2S B2763877 N~1~,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide CAS No. 297149-74-7](/img/structure/B2763877.png)
N~1~,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide
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Description
N~1~,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide, also known as DBTMS, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DBTMS is a succinamide derivative that has been synthesized through a multi-step process, and its unique chemical structure has led to investigations into its mechanism of action and potential physiological effects.
Scientific Research Applications
- Background : N’,N’-dibenzyl-N-[(thiophen-2-yl)methyl]butanediamide belongs to a class of compounds synthesized by splicing the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene .
- Application : It demonstrates potent fungicidal activity against cucumber downy mildew (CDM, caused by Pseudoperonospora cubensis). Specifically, compounds 4a and 4f exhibit excellent efficacy, surpassing commercial fungicides like diflumetorim and flumorph .
- Potential : These derivatives serve as lead compounds for further optimization and development of novel fungicides .
Fungicidal Activity
properties
IUPAC Name |
N',N'-dibenzyl-N-(thiophen-2-ylmethyl)butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c26-22(24-16-21-12-7-15-28-21)13-14-23(27)25(17-19-8-3-1-4-9-19)18-20-10-5-2-6-11-20/h1-12,15H,13-14,16-18H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWZBPCORGCCSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide |
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